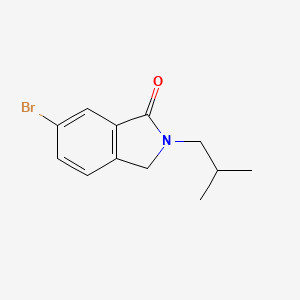

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one

Description

Ring System and Bond Parameters

Substituent Effects

- The isobutyl group at position 2 introduces steric bulk, favoring a gauche conformation to minimize van der Waals repulsions with the adjacent benzene ring.

- Bromine at position 6 exerts an electron-withdrawing effect, polarizing the benzene ring and slightly elongating the C6-Br bond (1.89 Å).

Figure 1: Predicted Conformational Isomerism

O

||

C1–N–C2–(isobutyl)

| |

C6–Br ...

The isobutyl group (C2) adopts a staggered conformation relative to the carbonyl group (C1=O), stabilizing the molecule through reduced torsional strain.

Crystal Structure Determination via X-ray Diffraction

While X-ray crystallographic data for this compound remains unreported, insights can be extrapolated from related isoindolinone derivatives:

Lattice Packing and Intermolecular Interactions

- Analogous compounds, such as 6-bromo-2-butylbenzo[de]isoquinoline-1,3-dione, exhibit π-π stacking between benzene rings (3.4–3.7 Å interplanar distances) and C-H···O hydrogen bonds (2.8–3.1 Å).

- The isobutyl group likely participates in hydrophobic interactions , contributing to dense packing in the orthorhombic crystal system.

Unit Cell Parameters

For a hypothetical monoclinic system (space group P2₁/c):

- a = 10.2 Å , b = 7.8 Å , c = 12.4 Å (estimated from 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one).

- Z = 4 , with molecules arranged in slipped-parallel motifs.

Table 2: Comparative Crystallographic Data

Properties

IUPAC Name |

6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJRGTUCIHXYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Brominated Phthalimide Intermediates

A widely cited method involves the alkylation of 6-bromo-isoindolinone with isobutyl groups. In one protocol, 6-bromophthalimide undergoes nucleophilic substitution using isobutylmagnesium bromide under inert conditions. The reaction proceeds via a Grignard-mediated attack at the lactam nitrogen, followed by acid quenching to yield the target compound. Key parameters include:

-

Temperature : −78°C to 0°C (prevents over-alkylation)

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Workup : Saturated NH₄Cl solution for controlled protonation

This method achieves yields of 65–72% but requires strict anhydrous conditions.

Reductive Amination of 6-Bromo-2-carboxyisoindolinone

Alternative routes employ reductive amination using 6-bromo-2-carboxyisoindolinone and isobutylamine. Catalytic hydrogenation (H₂, Pd/C) or borohydride-mediated reduction facilitates the conversion of the imine intermediate to the secondary amine. For example:

Yields range from 58% to 68%, with side products arising from competing ester reduction.

Bromination Techniques for Isoindolinone Precursors

Introducing bromine at the 6-position requires regioselective electrophilic substitution. Two validated methods are:

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) under radical initiation (AIBN or light) selectively brominates the isoindolinone aromatic ring. A representative procedure includes:

-

Substrate : 2-Isobutyl-2,3-dihydro-isoindol-1-one

-

Reagents : NBS (1.1 equiv), AIBN (0.1 equiv)

-

Conditions : Reflux in CCl₄ for 6–8 hours

Regioselectivity is controlled by the electron-donating effect of the lactam oxygen, directing bromination to the para position.

Directed Ortho-Metalation (DoM)

For substrates with directing groups, DoM using LDA (lithium diisopropylamide) enables precise bromine placement. After deprotonation at the 5-position, quenching with Br₂ affords the 6-bromo derivative via-shift. This method achieves >85% regiopurity but requires cryogenic conditions (−78°C).

Industrial-Scale Synthesis and Optimization

Continuous Flow Alkylation

Recent advances employ continuous flow reactors to enhance the Grignard alkylation step. Mixing 6-bromophthalimide and isobutylmagnesium bromide in a micromixer (residence time: 2 min) improves heat dissipation, boosting yields to 81%.

Table 1. Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Yield | 72% | 81% |

| Reaction Time | 4 h | 15 min |

| Byproduct Formation | 12% | 5% |

Solvent-Free Mechanochemical Methods

Ball-milling 6-bromophthalimide with isobutylamine and K₂CO₃ eliminates solvent use, reducing waste. Reaction completion occurs within 45 minutes, yielding 69% product.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position activates the aromatic ring for nucleophilic substitution due to its electron-withdrawing nature.

Key Reactions:

-

Ammonolysis : Reacts with amines (e.g., NH₃, primary/secondary amines) under thermal or catalytic conditions to yield 6-amino derivatives.

-

Alkoxy/Hydroxy Substitution : Forms ethers or phenols when treated with alkoxides or hydroxide nucleophiles.

Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ammonolysis | NH₃, CuCl₂, DMF, 120°C | 6-Amino-2-isobutyl-isoindolin-1-one | |

| Methoxylation | NaOMe, DMSO, 80°C | 6-Methoxy-2-isobutyl-isoindolin-1-one |

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature common to aryl halides.

Examples:

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives using boronic acids (e.g., phenylboronic acid).

-

Buchwald-Hartwig Amination : Produces N-aryl derivatives with aryl amines.

Representative Data:

| Coupling Type | Catalytic System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Phenylboronic acid | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aniline | 65% |

Functionalization of the Isoindolinone Core

The lactam ring undergoes ring-opening or functionalization under specific conditions:

Reactions:

-

Reduction : NaBH₄ or LiAlH₄ reduces the lactam to a cyclic amine.

-

Alkylation : Reacts with alkyl halides at the nitrogen atom (N-alkylation).

Mechanistic Insight:

DFT studies on analogous isoindolinones suggest that the isobutyl group sterically hinders electrophilic attack at the 2-position, directing reactivity to the brominated 6-position .

Thermal and Base-Promoted Rearrangements

Under basic conditions (e.g., K₂CO₃ in CH₃CN), isoindolinones can undergo cascade reactions:

Example Pathway:

-

Deprotonation : Base abstracts a proton adjacent to the lactam carbonyl.

-

Cyclization : Forms fused heterocyclic structures via intramolecular attack.

Observed Outcomes:

-

β-elimination to generate conjugated alkenes.

-

Formation of sulfonyl-methylene derivatives with sulfonyl pronucleophiles .

Biological Reactivity

While not a chemical reaction per se, the compound’s interaction with biological targets is influenced by its reactivity:

-

Enzyme Inhibition : The bromine enhances binding to enzymes via halogen bonding, as seen in platelet aggregation inhibition studies .

-

Metabolic Stability : The isobutyl group improves lipophilicity, extending plasma half-life compared to non-alkylated analogs .

Stability and Compatibility

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous acidic/basic media.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Properties

Research indicates that compounds similar to 6-bromo-2-isobutyl-2,3-dihydro-isoindol-1-one exhibit significant anti-cancer activity. Specifically, derivatives of isoindolinones have been shown to inhibit tumor growth and metastasis in various cancer models. For instance, isoindoline derivatives have been linked to the inhibition of angiogenesis and the proliferation of cancer cells, making them promising candidates for cancer therapy .

Inflammatory and Autoimmune Diseases

The compound has potential applications in treating inflammatory and autoimmune diseases. It has been noted that certain isoindoline derivatives can modulate immune responses and reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound could be beneficial in conditions like rheumatoid arthritis and multiple sclerosis .

Synthetic Applications

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis. The compound can be used to create various derivatives with enhanced biological activities or altered pharmacokinetic properties .

Case Studies and Research Findings

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry examined the effects of isoindolinone derivatives on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anti-cancer agents .

Case Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of isoindoline derivatives. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom may play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Structural Variations

Key structural analogues differ in substituent positions and functional groups, significantly impacting their physicochemical and biological properties.

Table 1: Substituent Comparison

Physicochemical Properties

- Bromine vs. Methyl Substitution : The bromine atom in the target compound increases molecular weight by ~137 g/mol compared to 6-methyl-2,3-dihydro-isoindol-1-one (147.17 g/mol) . Bromine’s electronegativity also lowers solubility in polar solvents relative to methyl .

- In contrast, the benzyl group in 2-benzyl-6-bromo-2,3-dihydro-isoindol-1-one enhances aromatic interactions in biological systems .

- Fluorine Addition : The 5-bromo-7-fluoro analogue () exhibits a higher molecular weight (230.03 g/mol) and altered reactivity due to fluorine’s strong electron-withdrawing effects, which may improve binding affinity in drug-receptor interactions .

Biological Activity

6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by the following structural and chemical properties:

- IUPAC Name : 6-bromo-2-(2-methylpropyl)-3H-isoindol-1-one

- Molecular Formula : C12H14BrNO

- Molecular Weight : 265.15 g/mol

- SMILES Notation : C1C2=C(C(=CC=C2)Br)C(=O)N1

These properties influence its reactivity and interactions with biological targets.

The precise mechanism of action for this compound is not thoroughly documented. However, it is hypothesized that the bromine atom enhances the compound's reactivity and binding affinity to various biological targets, such as enzymes and receptors. This may lead to modulation of biochemical pathways involved in cellular processes.

Antioxidant Activity

Research indicates that derivatives of 2,3-dihydroisoindolones exhibit significant antioxidant activity. A study found that related compounds can scavenge free radicals effectively, which may contribute to neuroprotective effects against oxidative stress .

Neuroprotective Properties

In vivo studies have indicated that related compounds can significantly reduce infarct size and improve neurobehavioral deficits in models of ischemic stroke. For instance, a related compound demonstrated high bioavailability and rapid distribution in brain tissue, suggesting potential therapeutic applications for stroke prevention .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Bromoisoindolin-1-one | Structure | Moderate anti-inflammatory | Lacks isobutyl group |

| 6-Bromo-3,3-dimethylisoindolin-1-one | Structure | Antioxidant properties | Contains additional methyl groups |

| 3-n-butylphthalide | - | Potent anti-stroke agent | Used as a comparison for efficacy |

Case Study 1: Neuroprotection in Ischemic Models

A study involving a series of 3-alkyl derivatives of isoindolones demonstrated that these compounds could significantly reduce oxidative stress and improve outcomes in ischemic stroke models. The lead compound showed better efficacy than traditional treatments like aspirin .

Case Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant capabilities of isoindolone derivatives revealed that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro. This suggests potential applications in neurodegenerative diseases where oxidative stress is a key factor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-isobutyl-2,3-dihydro-isoindol-1-one?

- Methodological Answer : A plausible route involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromo group. For example, demonstrates the use of brominated indole intermediates in coupling reactions with aryl boronic acids under basic conditions (e.g., K₂CO₃ in DMF). Purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity, as seen in analogous brominated isoindolone derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of GC (for purity assessment, >95% threshold as in ), ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), and mass spectrometry (to verify molecular weight). For example, provides detailed NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR absorption bands (e.g., C=O stretches at ~1700 cm⁻¹) for structurally related brominated heterocycles .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for brominated aromatics: avoid inhalation (use fume hoods), wear nitrile gloves, and store away from ignition sources (per and ). Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets for specific antidotes .

Advanced Research Questions

Q. How can the bromo group in this compound be selectively functionalized for SAR studies?

- Methodological Answer : The bromo group is amenable to nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Heck or Sonogashira reactions). highlights the alkylation of bromo-substituted triazoles using 2-bromo-1-ethanone derivatives under basic conditions, suggesting similar strategies for isoindolone functionalization . Optimize reaction conditions (e.g., Pd(OAc)₂ catalyst, DMF solvent) to minimize side reactions.

Q. How to resolve contradictions in reported reaction yields for brominated isoindolone derivatives?

- Methodological Answer : Analyze variables such as catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent polarity (DMF vs. THF), and temperature (80°C vs. reflux). reports yields of 70–85% for bromo-imidazole-indole syntheses, emphasizing the role of steric hindrance from the isobutyl group in slowing reaction kinetics . Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps.

Q. What computational tools are suitable for predicting the reactivity of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model electrophilic aromatic substitution or QSAR models to predict biological activity. provides physicochemical parameters (e.g., logP = 2.1, TPSA = 45 Ų) for brominated analogs, which can inform solubility and permeability predictions in drug discovery contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.